molecular formula C11H13BrF2O B8170679 2-Bromo-1-(difluoromethyl)-3-isobutoxybenzene

2-Bromo-1-(difluoromethyl)-3-isobutoxybenzene

Cat. No.: B8170679
M. Wt: 279.12 g/mol
InChI Key: FETBKBOMNAIIHQ-UHFFFAOYSA-N
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Description

2-Bromo-1-(difluoromethyl)-3-isobutoxybenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of a bromine atom, a difluoromethyl group, and an isobutoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(difluoromethyl)-3-isobutoxybenzene typically involves the bromination of a suitable precursor, followed by the introduction of the difluoromethyl and isobutoxy groups. One common method involves the bromination of 1-(difluoromethyl)-3-isobutoxybenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentrations can enhance the efficiency of the synthesis. Additionally, purification techniques like distillation, crystallization, and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(difluoromethyl)-3-isobutoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 2-hydroxy-1-(difluoromethyl)-3-isobutoxybenzene or 2-amino-1-(difluoromethyl)-3-isobutoxybenzene.

    Oxidation: Formation of 2-bromo-1-(difluoromethyl)-3-isobutoxybenzaldehyde or 2-bromo-1-(difluoromethyl)-3-isobutoxybenzoic acid.

    Reduction: Formation of 2-bromo-1-(methyl)-3-isobutoxybenzene.

Scientific Research Applications

2-Bromo-1-(difluoromethyl)-3-isobutoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(difluoromethyl)-3-isobutoxybenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The presence of the bromine and difluoromethyl groups can enhance its binding affinity and specificity towards certain molecular targets, thereby influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-difluoromethylbenzene
  • 2-Bromo-1-(difluoromethyl)-4-fluorobenzene
  • 2-Bromo-1,3-difluorobenzene

Uniqueness

2-Bromo-1-(difluoromethyl)-3-isobutoxybenzene is unique due to the presence of the isobutoxy group, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in various fields .

Properties

IUPAC Name

2-bromo-1-(difluoromethyl)-3-(2-methylpropoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF2O/c1-7(2)6-15-9-5-3-4-8(10(9)12)11(13)14/h3-5,7,11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETBKBOMNAIIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1Br)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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